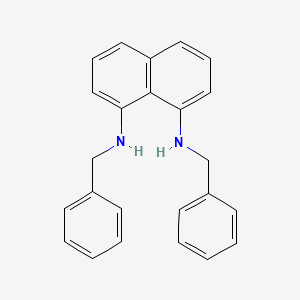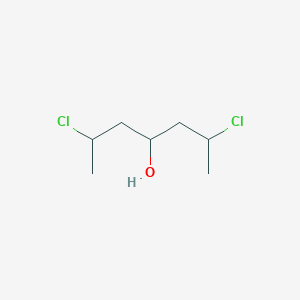![molecular formula C13H11N B14303113 3,4-Dihydrobenzo[g]isoquinoline CAS No. 112576-38-2](/img/structure/B14303113.png)
3,4-Dihydrobenzo[g]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydrobenzo[g]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing compounds that are structurally related to quinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydrobenzo[g]isoquinoline can be achieved through several methods. One common method involves the Bischler-Napieralski reaction, where phenylethanols and nitriles undergo a tandem annulation to form the desired compound . Another method includes the use of trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine, followed by cyclodehydration upon warming . Additionally, the reaction of 1,2-dimethyl-1-(2-naphthyl)-1-propanol with nitriles in concentrated sulfuric acid has been reported to yield this compound derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dihydrobenzo[g]isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to its corresponding isoquinoline analogues . The compound can also participate in electrophilic substitution reactions, where the presence of a benzene ring annelated at positions 7 and 8 influences the reactivity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trifluoromethanesulfonic anhydride, 2-chloropyridine, and concentrated sulfuric acid . Reaction conditions typically involve heating and the use of catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound include its oxidized isoquinoline analogues and various substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,4-Dihydrobenzo[g]isoquinoline has several scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, isoquinoline derivatives are known for their wide range of biological activities, including anti-cancer, anti-malarial, and antimicrobial properties . The compound is also used in the development of new drugs and therapeutic agents . In the industry, it finds applications in the synthesis of dyes and other functional materials .
Mecanismo De Acción
The mechanism of action of 3,4-Dihydrobenzo[g]isoquinoline involves its interaction with molecular targets and pathways within biological systems. Isoquinoline derivatives are known to interact with various enzymes and receptors, influencing cellular processes such as DNA repair and signal transduction . The specific molecular targets and pathways involved depend on the particular derivative and its structural modifications.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3,4-Dihydrobenzo[g]isoquinoline include other isoquinoline derivatives such as 3,4-dihydroisoquinoline, tetrahydroisoquinoline, and isoindole . These compounds share structural similarities but differ in their chemical reactivity and biological activities.
Uniqueness: this compound is unique due to the presence of a benzene ring annelated at positions 7 and 8, which influences its chemical reactivity and interactions with biological targets . This structural feature distinguishes it from other isoquinoline derivatives and contributes to its specific applications in scientific research and industry.
Propiedades
Número CAS |
112576-38-2 |
|---|---|
Fórmula molecular |
C13H11N |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
3,4-dihydrobenzo[g]isoquinoline |
InChI |
InChI=1S/C13H11N/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1/h1-4,7-9H,5-6H2 |
Clave InChI |
LUERMNUZEUTPBT-UHFFFAOYSA-N |
SMILES canónico |
C1CN=CC2=CC3=CC=CC=C3C=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate](/img/structure/B14303034.png)
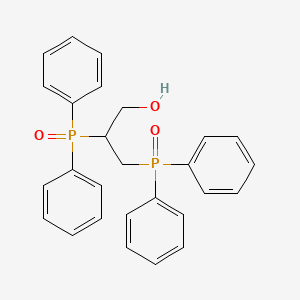
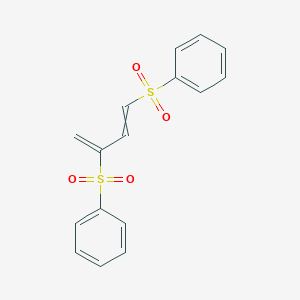
![{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol](/img/structure/B14303057.png)
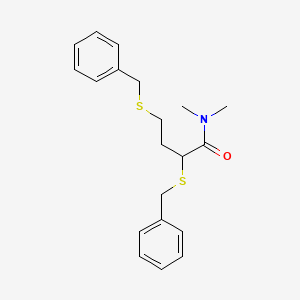
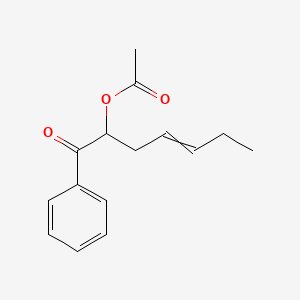
![1-[1-(Chloromethyl)cyclohexyl]ethan-1-one](/img/structure/B14303065.png)
![2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one](/img/structure/B14303068.png)
![(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B14303069.png)
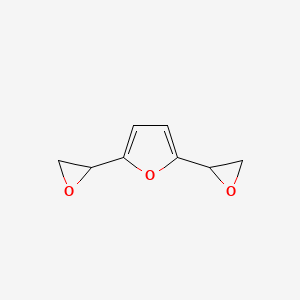
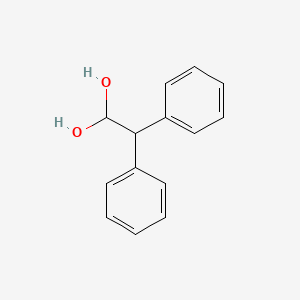
![N-[(Furan-2-yl)methylidene]nitramide](/img/structure/B14303081.png)
